molecular formula C7H3Cl3F8O2 B1501298 Methyl 3,5,6-trichlorooctafluorohexanoate CAS No. 812-90-8

Methyl 3,5,6-trichlorooctafluorohexanoate

Cat. No.: B1501298
CAS No.: 812-90-8
M. Wt: 377.4 g/mol
InChI Key: MTPAEVBJFREPLP-UHFFFAOYSA-N
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Description

“Methyl 3,5,6-trichlorooctafluorohexanoate” is a heterocyclic organic compound . Its IUPAC name is methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate . It has a molecular weight of 377.443746 g/mol and a molecular formula of C7H3Cl3F8O2 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with three chlorine atoms, eight fluorine atoms, and one methyl ester group . The exact structure can be represented by the canonical SMILES string: COC(=O)C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regio- and Stereoselective Synthesis

    Research on the synthesis of complex molecules like methyl α-L-ristosaminide hydrochloride demonstrates advanced techniques in regio- and stereoselective synthesis, potentially applicable to the synthesis or modification of "Methyl 3,5,6-trichlorooctafluorohexanoate" (Bongini et al., 1983).

  • Trifluoromethylation of Aromatic Compounds

    The use of catalysts for the trifluoromethylation of aromatic and heteroaromatic compounds provides insights into potential pathways for introducing fluorine atoms into organic molecules, which could be relevant for modifying or synthesizing organofluorine compounds similar to "this compound" (Mejía & Togni, 2012).

Molecular Dynamics and Structural Analysis

  • Methyl Group Dynamics in Biomolecules

    Studies on the dynamic behavior of methyl groups in biomolecules and model compounds can provide fundamental insights into the behavior of complex molecules, potentially useful for understanding the properties of "this compound" (Copié et al., 1994).

  • Corrosion Inhibition

    The study of triazole derivatives as corrosion inhibitors showcases the application of organic compounds in protecting metals, which might offer a perspective on the industrial applications of complex organofluorine compounds (Lagrenée et al., 2002).

Analytical Methods and Environmental Impact

  • Determination of Methylated Arsenicals: Analytical methods developed for detecting and quantifying methylated arsenicals in biological matrices underscore the importance of sensitive detection techniques, which could be applied to monitoring environmental or biological exposure to "this compound" (Del Razo et al., 2001).

Safety and Hazards

Handling “Methyl 3,5,6-trichlorooctafluorohexanoate” requires several safety precautions. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be allowed contact with air or water due to the risk of violent reaction and possible flash fire .

Properties

IUPAC Name

methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F8O2/c1-20-2(19)3(11,12)4(8,13)6(15,16)5(9,14)7(10,17)18/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPAEVBJFREPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672911
Record name Methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812-90-8
Record name Methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=812-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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